

Three-dimensional structure of Caerin 4.1

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Compound of Interest

Compound Name: *Caerin 4.1*

Cat. No.: *B1577625*

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An In-depth Technical Guide to the Three-Dimensional Structure of **Caerin 4.1**

Abstract

Caerin 4.1 is a potent antimicrobial peptide isolated from the Australian Green Tree Frog, *Litoria caerulea*. As a member of the caerin family of peptides, it exhibits broad-spectrum activity against various pathogens. Understanding its three-dimensional structure is paramount for elucidating its mechanism of action and for the rational design of novel, more effective antimicrobial agents. This document provides a comprehensive technical overview of the 3D structure of **Caerin 4.1**, detailing the experimental methodologies used for its determination, summarizing key quantitative data, and visualizing the associated workflows and proposed mechanisms.

Three-Dimensional Structure of Caerin 4.1

The three-dimensional structure of **Caerin 4.1** has been primarily determined using nuclear magnetic resonance (NMR) spectroscopy in membrane-mimicking environments. In aqueous solution, the peptide is largely unstructured, adopting a random coil conformation. However, in the presence of trifluoroethanol (TFE) or dodecylphosphocholine (DPC) micelles, which simulate the hydrophobic environment of a bacterial membrane, **Caerin 4.1** undergoes a significant conformational change.

The peptide, with the primary sequence GLWQIKSAAGDLASGIVGQSGKAAL-NH₂, folds into a well-defined amphipathic α -helical structure. This structure is characterized by two helical segments connected by a flexible hinge region. Specifically, the structure consists of:

- An N-terminal helix spanning from Gln4 to Ala10.
- A C-terminal helix from Ser14 to Ala24.
- A flexible hinge or "kink" region around residues Gly12 and Ala13, which provides significant conformational flexibility.

This amphipathic nature, with hydrophobic and hydrophilic residues segregated on opposite faces of the helix, is critical for its antimicrobial activity, facilitating interaction with and disruption of bacterial cell membranes.

Quantitative Structural & Activity Data

The determination of the **Caerin 4.1** structure and its biological function is supported by extensive quantitative data derived from NMR spectroscopy and antimicrobial assays.

Table 1: NMR Structural Statistics for Caerin 4.1 in DPC Micelles

Parameter	Value
Total NOE Restraints	285
- Intra-residue	98
- Sequential (i, i+1)	89
- Medium-range (i, i+2 to i, i+4)	98
- Long-range (i, i+5)	0
Dihedral Angle Restraints	18
RMSD for Backbone Atoms (residues 4-24)	0.45 ± 0.12 Å
RMSD for Heavy Atoms (residues 4-24)	1.12 ± 0.16 Å

Data represents the mean and standard deviation for a family of 20 refined structures.

Table 2: Minimum Inhibitory Concentration (MIC) of Caerin 4.1

Organism	MIC (µg/mL)
Staphylococcus aureus	12.5
Escherichia coli	25
Bacillus cereus	6.25
Pseudomonas aeruginosa	>100
Candida albicans	50

Experimental Protocols

The structural and functional analysis of **Caerin 4.1** relies on a combination of peptide synthesis, spectroscopy, and microbiology techniques.

Peptide Synthesis and Purification

Caerin 4.1 is chemically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The C-terminus is typically amidated to mimic the native peptide. Following synthesis, the peptide is cleaved from the resin and deprotected using a standard cocktail (e.g., trifluoroacetic acid, water, and triisopropylsilane). Purification is achieved via reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. The final product's identity and purity are confirmed using mass spectrometry.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to assess the secondary structure of the peptide in various environments.

- **Sample Preparation:** A stock solution of purified peptide is prepared in water. Final samples are prepared by diluting the stock into different solvent systems (e.g., 10 mM phosphate buffer for aqueous conditions; 50% v/v TFE in buffer for a membrane-mimicking environment).

- **Data Acquisition:** CD spectra are recorded at room temperature on a calibrated spectropolarimeter. Wavelength scans are typically performed from 190 to 250 nm in a 1 mm path length quartz cuvette.
- **Data Analysis:** The resulting spectra are background-corrected by subtracting the spectrum of the solvent blank. The mean residue ellipticity $[\theta]$ is calculated and plotted against wavelength. A strong negative band with minima at ~208 nm and ~222 nm is indicative of α -helical content.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for determining the high-resolution 3D structure.

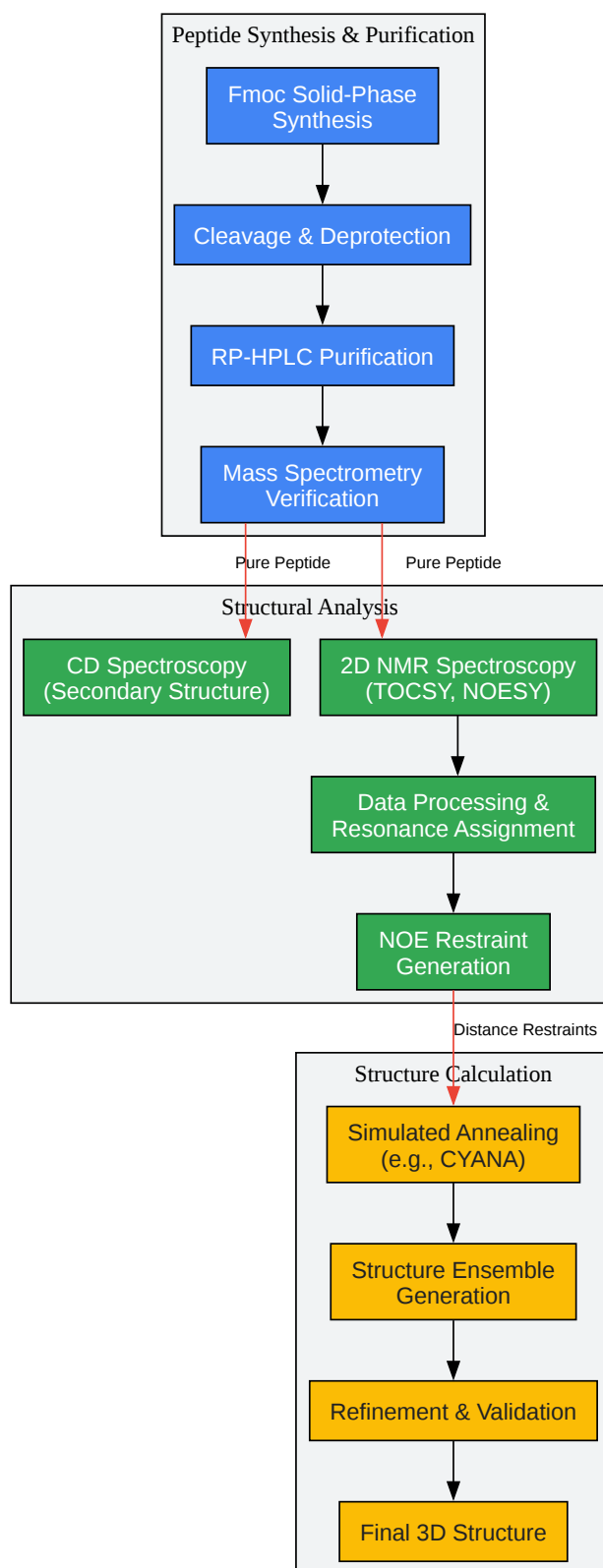
- **Sample Preparation:** The lyophilized peptide is dissolved in a 90% H₂O/10% D₂O mixture containing a membrane-mimicking agent, such as deuterated DPC micelles, at a concentration suitable for NMR (~1-2 mM). The pH is adjusted to a physiological range (e.g., pH 5.0).
- **Data Acquisition:** A suite of two-dimensional NMR experiments is performed on a high-field spectrometer (e.g., 600 MHz or higher). Key experiments include:
 - **TOCSY (Total Correlation Spectroscopy):** Used to identify amino acid spin systems.
 - **NOESY (Nuclear Overhauser Effect Spectroscopy):** Used to identify protons that are close in space (<5 Å), providing the distance restraints crucial for structure calculation. Mixing times are typically varied (e.g., 100-250 ms).
 - **DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy):** Provides information on scalar couplings.
- **Structure Calculation:**
 - **Resonance Assignment:** NMR spectra are processed, and chemical shifts are assigned to specific protons in the peptide sequence.
 - **Restraint Generation:** NOESY cross-peaks are integrated and converted into upper distance limits (restraints). Dihedral angle restraints are often derived from chemical shift

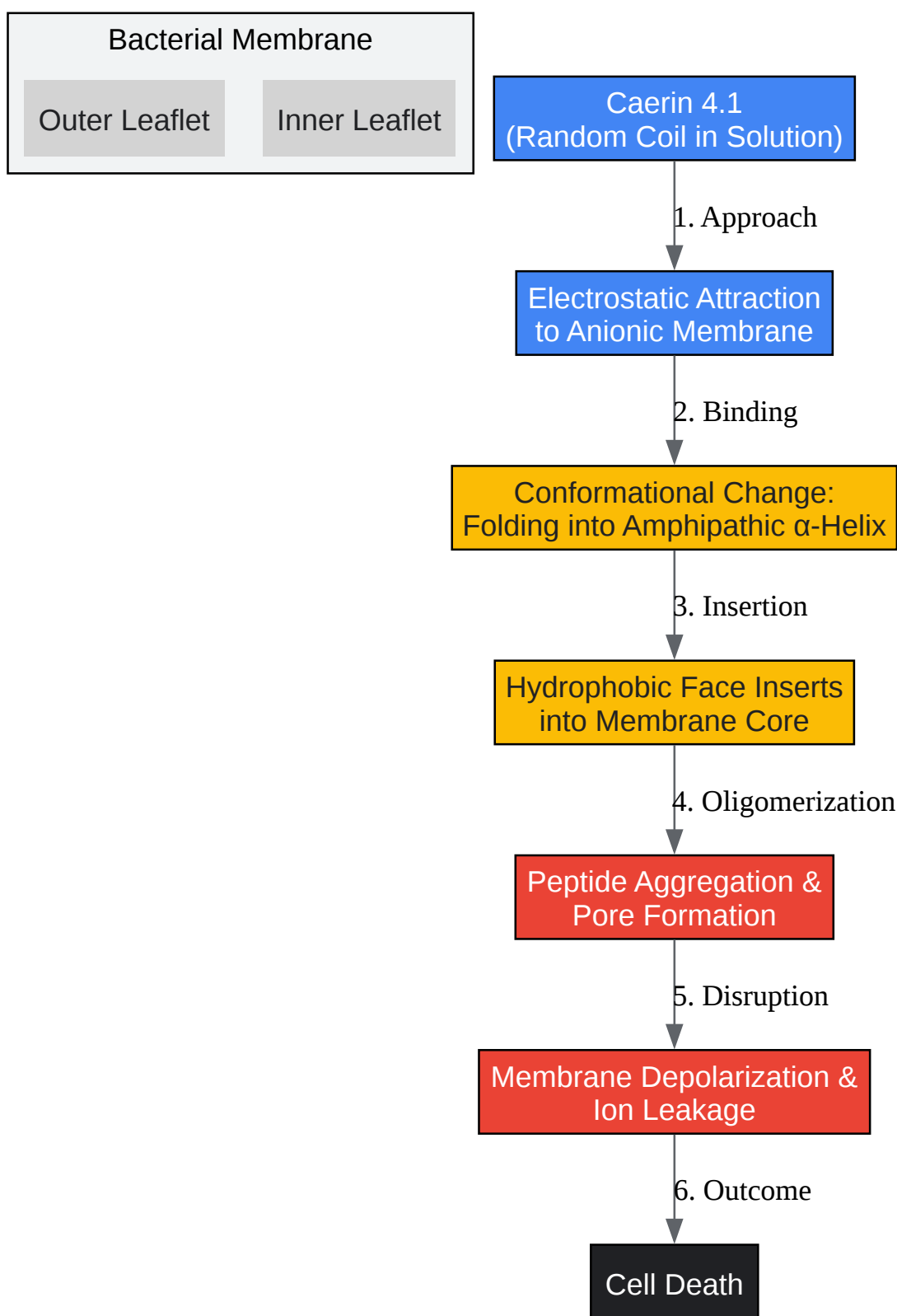
data.

- Structure Calculation: A simulated annealing protocol using software like CYANA or XPLOR-NIH is used to calculate a family of structures that satisfy the experimental restraints.
- Refinement: The resulting structures are typically refined in an explicit water/micelle environment using molecular dynamics simulations.

Visualized Workflows and Mechanisms

Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in studying **Caerin 4.1**.





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